Boc-Ser(Me)-OH

Beschreibung

Significance of O-Methyl-Serine Residues in Peptide and Protein Research

Serine, a polar amino acid with a hydroxyl group on its side chain, plays a vital role in protein structure and function, participating in hydrogen bonding, phosphorylation, and enzymatic catalysis. However, the hydroxyl group can also be a site for unwanted modifications, such as phosphorylation or enzymatic cleavage, which can limit peptide stability and efficacy in therapeutic applications.

The introduction of an O-methyl group onto the serine side chain, creating O-methyl-serine, results in a non-proteinogenic amino acid derivative with altered physicochemical properties. This modification typically leads to:

Increased Stability: The ether linkage of the O-methyl group is generally more resistant to enzymatic degradation and phosphorylation compared to the free hydroxyl group of serine. nih.gov This enhanced stability can translate to longer half-lives and improved resilience of synthesized peptides in biological environments.

Altered Hydrophobicity and Lipophilicity: The methyl ether substituent generally reduces the polarity and increases the lipophilicity of the side chain compared to the hydroxyl group of serine. nih.gov This can influence peptide solubility, membrane permeability, and interactions with biological targets.

These modified properties make O-methyl-serine residues valuable for creating peptides with enhanced performance in pharmaceutical and biotechnological applications, including improved bioavailability and resistance to degradation. chemimpex.com

| Property | Serine | O-methyl-serine |

| Side Chain | -CH₂OH | -CH₂OCH₃ |

| Polarity | Polar (due to -OH) | Less Polar (ether vs. hydroxyl) |

| Hydrogen Bonding | Capable (donor and acceptor) | Limited (ether oxygen can accept) |

| Metabolic Stability | Susceptible to phosphorylation/enzymatic modification | Increased resistance to phosphorylation/enzymatic modification at side chain |

| Lipophilicity | Lower | Higher |

| Biological Occurrence | Proteinogenic amino acid | Non-proteinogenic, synthesized |

| Typical Use | Protein structure, enzymatic activity | Peptide synthesis for enhanced stability/bioactivity |

Evolution and Role of Boc Protecting Groups in Amino Acid Derivatives for Complex Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group has been a cornerstone in the development of peptide synthesis methodologies, particularly in solid-phase peptide synthesis (SPPS). Introduced in the 1960s, the Boc group revolutionized the ability to synthesize peptides by providing a reliable method for temporarily masking the α-amino group of amino acids. numberanalytics.comnih.gov

The Boc group's utility is rooted in its chemical properties:

Acid Lability: It is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or stronger acids like hydrogen fluoride (B91410) (HF). thermofisher.comamericanpeptidesociety.org This allows for sequential deprotection and coupling cycles during SPPS.

Base Stability: The Boc group is stable to basic conditions, nucleophiles, and catalytic hydrogenation, making it compatible with a wide range of coupling reagents and orthogonal protection strategies, such as those employing base-labile side-chain protecting groups. bzchemicals.comhighfine.comorganic-chemistry.org

Crystallization and Storage: Boc-protected amino acids often exhibit good crystallinity, facilitating purification and storage, and they are generally stable over long periods without decomposition. bzchemicals.comseplite.com

Historically, Boc-based SPPS was often coupled with benzyl (B1604629) (Bzl) or related groups for side-chain protection, requiring strong acidic conditions, such as HF, for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. nih.govseplite.combachem.comnih.gov While the advent of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, with its milder, base-labile deprotection conditions, has become more prevalent in automated synthesis, the Boc strategy remains valuable for specific applications, including the synthesis of hydrophobic peptides or sequences prone to racemization under basic conditions. thermofisher.comamericanpeptidesociety.org

| Characteristic | Detail |

| Full Name | tert-Butyloxycarbonyl (Boc) |

| Introduction Method | Reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. |

| Deprotection Conditions | Acidic conditions (e.g., Trifluoroacetic Acid (TFA), Hydrofluoric Acid (HF)). |

| Stability | Stable to bases, nucleophiles, catalytic hydrogenation. |

| Advantages | Good crystallization properties, excellent storage stability, volatile byproducts upon cleavage, stable to alkali hydrolysis, suitable for hydrophobic peptides and base-sensitive sequences. |

| Disadvantages | Requires harsh acidic conditions for final cleavage, can be sensitive to strong acids. |

| Primary Role in SPPS | Nα-amino protection, often used in conjunction with benzyl (Bzl) or related side-chain protecting groups. |

| Historical Significance | One of the earliest and most influential protecting groups for amino acids in SPPS, enabling significant advancements in peptide synthesis. |

| Modern Relevance | Still utilized for specific peptide sequences and research applications where its unique properties are advantageous, often in conjunction with or as an alternative to Fmoc chemistry. |

Overview of BOC-SER(ME)-OH as a Specialized Building Block in Contemporary Peptide Synthesis

This compound, or N-alpha-tert-Butyloxycarbonyl-O-methyl-L-serine, is a sophisticated derivative designed to facilitate the incorporation of O-methyl-serine residues into peptide chains using the Boc protection strategy. cymitquimica.comalfa-chemistry.com It serves as a direct building block in Boc-based solid-phase peptide synthesis (SPPS), allowing researchers to introduce the modified serine residue with its associated benefits.

The combination of the Boc protecting group and the O-methylated serine side chain offers several advantages in modern peptide synthesis:

Controlled Introduction of Modified Residues: this compound enables the precise placement of O-methyl-serine into a growing peptide chain, leveraging the established Boc chemistry for N-terminal protection. alfa-chemistry.com

Enhanced Peptide Properties: By incorporating O-methyl-serine, synthesized peptides can benefit from increased metabolic stability, altered lipophilicity, and potentially improved pharmacokinetic profiles, which are critical for developing peptide-based therapeutics. nih.govchemimpex.com

Versatility in Drug Development: This specialized building block is employed in pharmaceutical research for creating peptides with tailored functionalities, contributing to drug discovery and optimization efforts. chemimpex.comchemimpex.com

The use of this compound allows chemists to systematically explore the impact of O-methyl-serine on peptide structure, function, and biological activity, pushing the boundaries of peptide design for therapeutic and biotechnological applications.

Compound List

this compound (N-alpha-tert-Butyloxycarbonyl-O-methyl-L-serine)

Serine

O-methyl-serine

Fmoc-O-methyl-L-serine

Boc-L-serine methyl ester

Boc-O-methyl-L-serine N-hydroxysuccinamide ester

Fmoc-Lys(Boc)-Ser[Psi(Me,Me)Pro]-OH

Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH

Boc-L-serine

Boc-Ser-OH

Boc-Ser-Leu-OMe

this compound

N-alpha-t.-Boc-O-methyl-L-serine

Boc-O-methyl-L-serine dicyclohexylamine (B1670486) salt

N-ɑ-Benzyl-O-tert.butyl-L-serine methyl ester hydrochloride

Fmoc-D-serine

Fmoc-L-serine

Fmoc-O-benzyl-L-serine

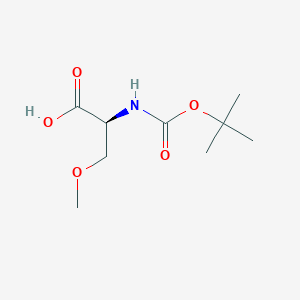

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGMSGRWQUMJIR-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426824 | |

| Record name | Boc-O-Methyl-L-Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51293-47-1 | |

| Record name | Boc-O-Methyl-L-Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-Amino-3-methoxypropanoic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Boc Ser Me Oh and Analogous Protected Serine Derivatives

Synthesis of BOC-SER(ME)-OH

The synthesis of this compound involves the strategic protection of the amino group and modification of the hydroxyl group of serine.

General Synthetic Routes for N-alpha-Boc-Protected Serine Derivatives

The introduction of the tert-butyloxycarbonyl (Boc) group onto the α-amino group of amino acids is a fundamental step in many synthetic strategies. This protection is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions.

Table 1: General Boc Protection of Serine

| Reagent(s) | Base(s) | Solvent(s) | Conditions | Typical Yield | References |

| Boc₂O | NaOH, NaHCO₃, Et₃N | Water, Dioxane, THF, Acetonitrile | 0-5°C to room temperature | High | organic-chemistry.org, orgsyn.org, wikipedia.org, fishersci.co.uk, masterorganicchemistry.com, orgsyn.org, sigmaaldrich.com |

| Boc₂O | DMAP (catalytic) | Acetonitrile, THF | Room temperature | High | organic-chemistry.org, wikipedia.org |

These methods are generally efficient, providing N-α-Boc-L-serine in high yields, which then serves as a precursor for further side-chain modifications.

Specific O-Methylation and Boc Protection Strategies for Serine

The synthesis of this compound, or N-tert-Butoxycarbonyl-O-methyl-L-serine, typically involves the initial Boc protection of L-serine, followed by selective methylation of the side-chain hydroxyl group. While direct step-by-step protocols for O-methylation of N-Boc-L-serine are not extensively detailed in the provided snippets, established methods for O-alkylation of protected amino acids can be inferred.

A common approach involves treating N-Boc-L-serine with a strong base to deprotonate the hydroxyl group, followed by reaction with a methylating agent.

Table 2: Synthesis of this compound (Inferred O-Methylation Strategy)

| Starting Material | Reagent(s) | Base(s) | Solvent(s) | Conditions | Product | References |

| N-Boc-L-serine | Methyl iodide (MeI) | NaH | DMF | 0°C to room temperature, several hours | This compound | vwr.com, avantorsciences.com, cymitquimica.com, vwr.com, sigmaaldrich.com (product availability); clockss.org, nih.gov (similar O-alkylation) |

| N-Boc-L-serine | Methyl iodide (MeI) | Cs₂CO₃ | DMF | Room temperature, 12 hours | This compound | chemicalbook.com (similar O-alkylation) |

| D-Serine | Boc-2-oxo-2-methyl acetic anhydride | Alkaline | Not specified | Not specified | D-BOC-SER(ME)-OH | chembk.com |

The availability of this compound from commercial suppliers vwr.com, avantorsciences.com, cymitquimica.com, vwr.com, sigmaaldrich.com indicates that robust synthetic routes exist, often involving methylation of the hydroxyl group of N-Boc-L-serine using reagents like methyl iodide in the presence of bases such as sodium hydride or cesium carbonate in polar aprotic solvents like DMF.

Synthesis of Phosphorylated Serine Derivatives (e.g., Boc-Ser(PO₃R₂)-OH)

The synthesis of phosphoserine derivatives requires the selective introduction of a phosphate (B84403) moiety onto the serine hydroxyl group, typically while the amino and carboxyl groups are protected.

Multi-Step Synthetic Procedures for Boc-Ser(PO₃R₂)-OH Variants

A common strategy for synthesizing Boc-Ser(PO₃R₂)-OH derivatives involves a three-step procedure. This process begins with the phosphorylation of the hydroxyl group of N-Boc-serine, followed by isolation and subsequent use in peptide synthesis. Various phosphate protecting groups (R) can be employed, including phenyl, ethyl, methyl, benzyl (B1604629), and tert-butyl.

Table 3: Synthesis of Boc-Ser(PO₃R₂)-OH Derivatives

| Step | Reaction Type | Phosphorylating Agent(s) | Base/Activator(s) | Solvent(s) | Conditions | Product Variants (R) | References |

| 1 | Phosphorylation of N-Boc-serine hydroxyl | Diphenyl phosphorochloridate (Ph₂POCl) or Dialkyl phosphorochloridates (R₂POCl) | Pyridine (B92270) | DCM, THF | Mild, often at low temperatures (e.g., 0-5°C) to minimize racemization | Phenyl, Ethyl, Methyl, Benzyl, tert-Butyl | publish.csiro.au, |

| 1 | Phosphorylation of N-Boc-serine hydroxyl | Dialkyl N,N-diethylphosphoramidite | 1H-tetrazole | DCM, THF | Mild | Ethyl, Methyl | publish.csiro.au |

| 1 | Catalytic O-Phosphorylation of alcohols | Various phosphorylating agents (e.g., phosphoramidites) | Catalytic | Various | Specific catalytic conditions | Not specified for R groups | acs.org |

| 2 | Isolation and purification of protected derivative | - | - | - | Standard work-up procedures | Boc-Ser(PO₃R₂)-OH | publish.csiro.au |

The choice of the R group for the phosphate ester influences the stability and deprotection conditions required later in the peptide synthesis.

Regioselective Phosphorylation Techniques for Serine Hydroxyl Groups

Achieving regioselective phosphorylation on the serine hydroxyl group is paramount. This is typically accomplished by ensuring that the amino and carboxyl groups are adequately protected, and that the hydroxyl group is accessible for reaction.

Methods often involve using phosphorylating agents that react preferentially with alcohols. For instance, dialkyl or diaryl phosphorochloridates, or phosphoramidites activated by agents like 1H-tetrazole, are commonly employed. These reactions are often carried out under mild conditions, sometimes at low temperatures (0-5°C), to prevent racemization of the chiral center of serine . The use of specific protecting groups on the phosphate moiety (e.g., phenyl, benzyl, tert-butyl) allows for orthogonal deprotection strategies later in the synthetic sequence publish.csiro.au.

Synthesis of Benzylated Serine Derivatives (e.g., Boc-Ser(Bzl)-OH)

The synthesis of Boc-Ser(Bzl)-OH, N-tert-Butoxycarbonyl-O-benzyl-L-serine, is a common modification for serine in peptide synthesis, where the benzyl group serves as a protecting group for the hydroxyl moiety.

Table 4: Synthesis of Boc-Ser(Bzl)-OH

| Starting Material | Reagent(s) | Base(s) | Solvent(s) | Conditions | Yield | References |

| N-Boc-L-serine | Benzyl bromide (BnBr) | NaH | DMF | 0°C to room temperature, several hours | 60-67% | clockss.org |

| N-Boc-L-serine | Benzyl bromide (BnBr) | Cs₂CO₃ | DMF | Room temperature, 12 hours | 100% | chemicalbook.com |

| N-Boc-L-serine | Benzyl bromide (BnBr) | NaH | DMF | Room temperature, 6 hours | Not specified | nih.gov |

| N-Boc-L-serine | Benzyl bromide (BnBr) | MgO, Methyl triflate (MeOTf) | Toluene/Trifluorotoluene | 85°C, 24 hours | 84% | beilstein-journals.org |

| N-Boc-L-serine | Benzyl chloride (BnCl) | NaH | DMF | 0°C to room temperature | Not specified | organic-chemistry.org (general method) |

The synthesis typically involves deprotonating the hydroxyl group of N-Boc-L-serine using a base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). This is followed by alkylation with benzyl bromide or benzyl chloride. Alternative methods may utilize reagents like 2-benzyloxypyridine in combination with methyl triflate under neutral or mild conditions beilstein-journals.org. The benzyl protecting group can be removed efficiently by hydrogenolysis, typically using palladium catalysts peptide.com, organic-chemistry.org.

Compound List:

this compound (N-tert-Butoxycarbonyl-O-methyl-L-serine)

N-alpha-Boc-Protected Serine Derivatives

Boc-Ser(PO₃R₂)-OH (general form)

Boc-Ser(PO₃Ph₂)-OH (N-tert-Butoxycarbonyl-O-diphenylphosphoryl-L-serine)

Boc-Ser(PO₃Et₂)-OH (N-tert-Butoxycarbonyl-O-diethoxyphosphoryl-L-serine)

Boc-Ser(PO₃Me₂)-OH (N-tert-Butoxycarbonyl-O-dimethylphosphoryl-L-serine)

Boc-Ser(PO₃Bzl₂)-OH (N-tert-Butoxycarbonyl-O-dibenzylphosphoryl-L-serine)

Boc-Ser(PO₃Buᵗ²)-OH (N-tert-Butoxycarbonyl-O-di-tert-butylphosphoryl-L-serine)

Boc-Ser(Bzl)-OH (N-tert-Butoxycarbonyl-O-benzyl-L-serine)

L-Serine

D-Serine

N-Boc-L-serine

O-methyl serine

O-benzyl serine

Synthesis of Serine-Derived Pseudoproline Scaffolds (e.g., Boc-Ser[Psi(Me,Me)Pro]-OH)

Pseudoprolines (ψ-Pro) represent a class of modified amino acid derivatives that are crucial in modern peptide synthesis. These compounds are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues, where the side-chain hydroxyl (or thiol) group is reversibly protected to form a proline-like cyclic structure, typically an oxazolidine (B1195125) (for Ser/Thr) or thiazolidine (B150603) (for Cys) ring chempep.comwikipedia.orgiris-biotech.desci-hub.se. The incorporation of pseudoprolines into peptide sequences offers significant advantages, primarily by disrupting secondary structure formation, such as β-sheets, which often lead to aggregation and reduced yields during solid-phase peptide synthesis (SPPS) chempep.comwikipedia.orgiris-biotech.deactivotec.com. This disruption enhances peptide solvation, improves coupling efficiencies, and ultimately leads to higher quality and yield of the synthesized peptide chempep.comwikipedia.orgiris-biotech.deactivotec.com.

The Psi(Me,Me)Pro designation specifically refers to pseudoprolines formed with gem-dimethyl substitution on the oxazolidine ring, typically derived from the reaction of a protected serine or threonine with acetone (B3395972) or its equivalent chempep.combapeks.comchempep.com. A key example is Boc-Ser[Psi(Me,Me)Pro]-OH , which features the N-terminal tert-butoxycarbonyl (Boc) protecting group and the 2,2-dimethyloxazolidine (B1633789) ring formed from the serine side chain.

General Synthetic Approach

The synthesis of serine-derived pseudoprolines, such as Boc-Ser[Psi(Me,Me)Pro]-OH, generally involves the reaction of a protected serine derivative with a carbonyl compound, most commonly acetone or its acetal, 2,2-dimethoxypropane (B42991) (DMP), in the presence of an acid catalyst sci-hub.sebapeks.com. This reaction leads to the formation of the characteristic five-membered oxazolidine ring.

The typical synthetic route for Boc-Ser[Psi(Me,Me)Pro]-OH involves:

Protection of Serine: Starting with L-serine, the amino group is protected, commonly with the Boc group. The carboxyl group may also be protected, for instance, as a methyl ester, although the free acid is often used directly for pseudoproline formation ontosight.aitandfonline.combiosynth.comchemicalbook.com.

Oxazolidine Ring Formation: The N-protected serine (e.g., N-Boc-L-serine) is then reacted with acetone or 2,2-dimethoxypropane (DMP) in the presence of an acid catalyst, such as p-toluenesulfonic acid (pTSA) or boron trifluoride diethyl etherate (BF₃·Et₂O) sci-hub.sebapeks.com. This reaction facilitates the cyclization, forming the 2,2-dimethyloxazolidine ring from the side-chain hydroxyl group and the amino group's nitrogen, with the carboxylic acid remaining free.

Example Synthesis of Boc-Ser[Psi(Me,Me)Pro]-OH:

A common method involves reacting N-Boc-L-serine with 2,2-dimethoxypropane (DMP) in the presence of a catalytic amount of an acid, such as BF₃·Et₂O or pTSA, typically in a solvent like acetone or under neat conditions. The reaction proceeds at room temperature or with mild heating for a short period sci-hub.sebapeks.com.

Reaction Scheme:

N-Boc-L-serine + Acetone (or 2,2-Dimethoxypropane) + Acid Catalyst → Boc-Ser[Psi(Me,Me)Pro]-OH

Experimental Details and Yields:

Research has demonstrated efficient synthesis of pseudoprolines using these methods. For instance, the reaction of protected serine with DMP under mild acidic conditions can yield the corresponding pseudoproline in good to excellent yields sci-hub.sebapeks.com. The "Me,Me" in the notation signifies the two methyl groups originating from acetone or DMP that are incorporated into the oxazolidine ring.

| Starting Material | Reagent(s) | Catalyst | Solvent | Temperature | Time | Yield | Reference |

| N-Boc-L-serine | 2,2-Dimethoxypropane (DMP) | BF₃·Et₂O | Acetone | RT | 30 min | Good | sci-hub.se |

| N-Boc-L-serine | Acetone / 2,2-Dimethoxypropane (DMP) | pTSA | N/A | RT | 30 min | Good | bapeks.com |

| N-Boc-L-serine | 2,2-Dimethoxypropane (DMP) | Acid catalyst | N/A | RT | 30 min | Good | sci-hub.se |

Note: "Good" yield indicates a high percentage, though specific numerical values were not consistently provided across all sources for this exact transformation.

Incorporation into Peptide Synthesis

Pseudoprolines are typically incorporated into peptide chains as pre-formed dipeptides (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) because direct coupling of monomeric pseudoprolines can be challenging due to steric hindrance, leading to low coupling efficiencies chempep.comiris-biotech.desci-hub.seactivotec.comchempep.comresearchgate.netcsic.es. However, advancements in coupling reagents and protocols have enabled the successful use of pseudoproline monomers in SPPS, offering greater flexibility and access to a wider range of pseudoproline dipeptide combinations iris-biotech.desci-hub.seresearchgate.netcsic.es.

When incorporated into a peptide sequence, the pseudoproline moiety remains stable under standard Fmoc deprotection conditions (e.g., piperidine) but is readily cleaved upon final acidic cleavage from the resin (e.g., using trifluoroacetic acid, TFA), regenerating the native serine residue chempep.comwikipedia.orgactivotec.com. This reversibility is crucial for obtaining the final, biologically active peptide.

Compound List:

this compound (N-tert-butoxycarbonyl-O-methyl-L-serine)

Boc-Ser-OMe (N-Boc-L-serine methyl ester)

Boc-Ser-OH (N-Boc-L-serine)

Serine (Ser)

Threonine (Thr)

Cysteine (Cys)

Pseudoproline (ψ-Pro)

Oxazolidine

Thiazolidine

Boc-Ser[Psi(Me,Me)Pro]-OH

Fmoc-Xaa-Ser(ψMe,MePro)-OH

Fmoc-Phe-Ser[psi(Me,Me)pro]-OH

Fmoc-Lys(Boc)-Ser[Psi(Me,Me)Pro]-OH

H-Ser(ΨMe,Mepro)-OH

H-YLRIVQCRSVEGSCGF-NH2

2,2-dimethoxypropane (DMP)

Acetone

p-toluenesulfonic acid (pTSA)

BF₃·Et₂O

Applications of Boc Ser Me Oh in Peptide Synthesis Strategies

Integration of BOC-SER(ME)-OH in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on an insoluble resin support. iris-biotech.de this compound is designed as a standard building block for incorporation into peptide sequences using the Boc-SPPS strategy. In this approach, the N-terminal Boc group provides temporary protection and is removed with a mild acid, typically trifluoroacetic acid (TFA), at each cycle to allow for the addition of the next amino acid. peptide.comgoogle.com

The successful incorporation of any amino acid derivative into a growing peptide chain hinges on the optimization of coupling conditions to ensure the efficient formation of a peptide bond while minimizing side reactions, particularly epimerization. Epimerization, the change in configuration at a single stereocenter, is a critical side reaction to control as it can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide. mdpi.combibliomed.org

For serine derivatives, the choice of coupling reagent is crucial. Research into the synthesis of complex peptides has shown that certain coupling conditions can promote racemization. For instance, the use of aminium/uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) can lead to partial epimerization, especially with sterically hindered or N-methylated amino acids. mdpi.com This is attributed to the basic conditions facilitating the abstraction of the alpha-proton.

To suppress this side reaction when incorporating O-methyl-serine, non-basic coupling conditions are preferred. Studies have demonstrated that the use of a carbodiimide, such as DIC (N,N'-Diisopropylcarbodiimide), in combination with an additive like HOAt (1-Hydroxy-7-azabenzotriazole), successfully completes the coupling of similar Fmoc-Ser(Me)-OH derivatives without inducing epimerization. mdpi.com This suggests that a similar DIC/HOAt protocol would be optimal for this compound in Boc-SPPS, ensuring high stereochemical integrity.

Table 1: Comparison of Coupling Reagent Systems for Serine Derivatives

| Coupling System | Base Required | Epimerization Risk | Rationale |

|---|---|---|---|

| HATU/DIPEA | Yes | Higher | Basic conditions can promote racemization, especially for sterically hindered or modified amino acids. mdpi.com |

| DIC/HOAt | No | Lower | Avoids strong bases, thereby minimizing the risk of epimerization through alpha-proton abstraction. mdpi.com |

The primary purity concern when incorporating this compound, beyond incomplete coupling, is the potential for racemization as discussed above. By utilizing optimized, non-basic coupling conditions like DIC/HOAt, the formation of the D-epimer can be minimized, leading to a purer crude peptide product. mdpi.com The O-methyl group on the serine side chain effectively prevents side reactions that can occur with an unprotected hydroxyl group, such as O-acylation during coupling or acid-catalyzed acyl N–O shifts. peptide.combibliomed.org This inherent protection contributes to higher purity compared to using unprotected Boc-Ser-OH. While specific yield data for peptides containing this compound is not extensively published, the principles of SPPS suggest that using pre-protected monomers like it generally leads to cleaner synthesis and more predictable outcomes.

Optimization of Coupling Conditions for O-Methyl-Serine Incorporation in Boc SPPS

Utilization in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides or for fragment condensation strategies. peptide.comrsc.org In this approach, protected amino acids are coupled in an appropriate organic solvent, and the product is isolated and purified after each step.

This compound is also suitable for solution-phase synthesis. The general process involves activating the carboxylic acid group of this compound using a coupling reagent and then reacting it with the free amino group of another amino acid or peptide ester in a suitable solvent like DMF or DCM. rsc.org Studies on similar molecules, such as Boc-Ser(Bzl)-OH, have demonstrated successful dipeptide synthesis in solution with yields of over 70%. nih.gov A protocol for the dehydrative coupling of Boc-serine using specific catalysts has also been shown to produce dipeptides in excellent yields (up to 99%), highlighting the efficiency of Boc-protected serine derivatives in solution-phase reactions. mdpi.com

Development of Peptides Containing O-Methyl-Serine Modifications

The incorporation of non-proteinogenic amino acids like O-methyl-serine into peptide sequences is a key strategy for developing peptides with enhanced therapeutic properties. Modifying the side chain of an amino acid can profoundly influence the peptide's conformation, stability, and biological activity.

The methylation of the serine hydroxyl group serves several purposes:

Increased Stability: The methyl group protects the hydroxyl functionality from enzymatic degradation and prevents potential O-glycosylation or O-phosphorylation, thereby increasing the metabolic stability of the peptide.

Conformational Constraint: The presence of the methyl group can alter the hydrogen-bonding capacity of the serine residue, which can influence the local secondary structure of the peptide backbone. This can lead to a more stabilized and specific conformation required for receptor binding.

Modulation of Bioactivity: The introduction of modified amino acids, including D-isomers or N-methylated and O-methylated residues, is a recognized method for altering biological activity. For example, the substitution of an L-amino acid with its D-counterpart, such as a D-serine derivative, can stabilize specific molecular conformations and has been shown to result in peptides with significantly higher potency. mdpi.com O-Methyl-L-serine and its derivatives are considered relevant building blocks for the synthesis of peptides for pharmaceutical and cosmetic applications. researchgate.net

Economic and Synthetic Yield Enhancements in Peptide Production (e.g., Buserelin Analogs)

The economic feasibility of producing peptide-based active pharmaceutical ingredients (APIs) is heavily dependent on the efficiency and cost-effectiveness of the synthesis strategy. iris-biotech.de Buserelin, a potent LHRH agonist used in treating hormone-responsive cancers, serves as a relevant example. newdrugapprovals.orgwikipedia.org The structure of Buserelin is pGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHEt, incorporating a D-serine derivative with a bulky tert-butyl protecting group on its side chain. wikipedia.orgnih.gov

While Buserelin itself uses a D-Ser(tBu) derivative, the principles of its synthesis highlight the advantages that Boc-protected amino acids, including a hypothetical Boc-D-Ser(Me)-OH, would offer in the production of similar peptide analogs.

Cost-Effectiveness of Boc-SPPS: The Boc/Bzl protection strategy can be more cost-effective for large-scale synthesis compared to the Fmoc/tBu strategy, partly due to the lower cost of the bulk chemicals required for deprotection (TFA) versus the piperidine (B6355638) and specialized, often more expensive, Fmoc-protected building blocks. iris-biotech.de

Improved Yield and Purity: The use of side-chain protected serine derivatives is critical to prevent side reactions, leading to higher yields of the desired peptide and simplifying the purification process. newdrugapprovals.orggoogle.com A cleaner crude product significantly reduces the costs associated with downstream processing and chromatographic purification, which are major expenses in API manufacturing.

By providing a stable, protected building block, this compound facilitates cleaner and more efficient peptide synthesis, which translates to economic advantages and higher yields, particularly in the context of producing complex therapeutic peptides like GnRH analogs.

Advanced Research on Peptides and Bioconjugates Incorporating Serine Derivatives

Peptide Backbone Modifications and Design of Conformationally Constrained Analogs: The Role of N-methylated Serine Derivatives like BOC-SER(ME)-OH

The field of peptide research is continuously evolving, with a significant focus on modifying peptide structures to enhance their stability, bioavailability, and specific biological activities. Among the various strategies employed, the modification of the peptide backbone, particularly through N-methylation of amino acid residues, has emerged as a powerful approach. This compound, chemically known as N-tert-butyloxycarbonyl-N-methylserine, represents a key building block in this area, enabling the synthesis of peptides with altered conformational properties and improved pharmacological profiles.

Introduction to this compound: Structure and Significance

This compound is a derivative of the amino acid serine where the nitrogen atom of the amino group is methylated, and the amino group itself is protected by a tert-butyloxycarbonyl (Boc) group. The free carboxylic acid (-OH) allows for its incorporation into peptide chains via standard peptide coupling chemistries. The Boc protecting group is a common choice in peptide synthesis, particularly in Boc-based solid-phase peptide synthesis (SPPS), due to its selective removal under acidic conditions, which is orthogonal to many side-chain protecting groups nobelprize.orgchempep.com. The N-methylation of the serine residue is the critical feature that distinguishes this compound from its non-methylated counterpart, significantly influencing the peptide backbone's characteristics.

Impact of N-Methylation on Peptide Backbone Conformation

The introduction of a methyl group onto the α-nitrogen of an amino acid residue, as seen in this compound, fundamentally alters the peptide bond. Unlike standard peptide bonds, which are planar and capable of participating in hydrogen bonding as both donors (N-H) and acceptors (C=O), the N-methylated amide bond lacks the N-H hydrogen bond donor capability researchgate.netpeptide.comcsic.es. This absence of a hydrogen bond donor can disrupt intramolecular hydrogen bonding networks that stabilize specific peptide secondary structures, such as α-helices and β-turns peptide.comcsic.es.

Furthermore, the methyl group introduces steric hindrance around the peptide bond. This steric bulk can influence the preferred dihedral angles (phi and psi) of the peptide backbone, leading to altered conformational preferences peptide.comcsic.esnih.gov. Studies have indicated that N-methylation can promote the adoption of specific turns, such as β-turns, and can even favor cis amide bond conformations under certain circumstances, depending on the chirality of adjacent residues researchgate.net. The reduced flexibility and altered hydrogen bonding patterns contribute to the design of conformationally constrained analogs, which can exhibit enhanced stability against enzymatic degradation and improved receptor binding affinity or selectivity researchgate.netpeptide.comnih.gov. For instance, N-methylation has been shown to increase protease resistance, a crucial factor for improving the in vivo half-life of peptide-based drugs researchgate.netpeptide.com.

This compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy or adapted Fmoc strategies nobelprize.orgiris-biotech.de. Its incorporation into a growing peptide chain typically involves activating the carboxylic acid group of this compound and coupling it to the free N-terminus of the resin-bound peptide. The Boc group protects the N-terminus during coupling and is subsequently removed using acidic conditions (e.g., trifluoroacetic acid, TFA) to allow for the addition of the next amino acid nobelprize.orgchempep.com.

The synthesis of peptides containing N-methylated amino acids can present challenges, including potential steric hindrance during coupling and a higher risk of racemization if coupling conditions are not optimized scielo.org.mx. However, advancements in coupling reagents and protocols, such as the use of HATU/DIPEA, have facilitated the efficient incorporation of N-methylated amino acids like this compound .

Research Findings on Conformationally Constrained Peptides Incorporating N-methylserine

Research has demonstrated the utility of N-methylated serine derivatives in creating conformationally constrained peptides with enhanced properties. The N-methylation of serine residues can lead to peptides with improved metabolic stability and altered receptor interactions. For example, N-methylated analogs of neurokinin A have shown enhanced selectivity for specific receptors, attributed to the conformational constraints imposed by the methyl group nih.gov. Similarly, studies on other peptide systems have indicated that N-methylation can influence receptor selectivity and activity by modulating peptide conformation and reducing flexibility researchgate.netpeptide.comnih.gov. The ability to fine-tune peptide structure and stability through N-methylation makes derivatives like this compound instrumental in the development of novel peptide therapeutics and research tools.

Data Table: Properties and Effects of N-Methylation in Peptides

| Property/Effect | Standard Serine Residue | N-Methylated Serine Residue (e.g., in this compound) |

| Hydrogen Bonding | Acts as both H-bond donor (N-H) and acceptor (C=O) | Lacks N-H donor capability; acts only as H-bond acceptor (C=O). This can disrupt secondary structure stabilization peptide.comcsic.es. |

| Steric Hindrance | Minimal steric hindrance around the peptide bond | Increased steric hindrance due to the methyl group on the nitrogen atom. This influences dihedral angles and conformational preferences peptide.comcsic.es. |

| Proteolytic Stability | Susceptible to enzymatic degradation | Significantly enhanced stability against proteolytic enzymes (e.g., proteases) due to steric hindrance and altered amide bond characteristics researchgate.netpeptide.com. |

| Conformational Impact | Supports typical peptide secondary structures (e.g., α-helix, β-sheet) | Can promote specific turn conformations (e.g., β-turns) and potentially cis amide bonds, leading to more rigid structures researchgate.net. Can lead to conformationally constrained analogs researchgate.netpeptide.comnih.gov. |

| Solubility | Varies based on peptide sequence | Can increase aqueous solubility by reducing interchain aggregation, particularly in hydrophobic peptides peptide.com. |

| Bioavailability/Half-life | Generally lower in vivo half-life and bioavailability | Improved oral availability and increased in vivo half-life due to enhanced metabolic stability researchgate.netpeptide.com. |

| Receptor Binding | Standard binding interactions | Can lead to enhanced receptor selectivity and affinity due to altered conformation and reduced flexibility researchgate.netpeptide.comnih.gov. |

| Peptide Synthesis | Standard coupling protocols | Requires optimized coupling conditions (e.g., HATU/DIPEA) to overcome steric hindrance and minimize racemization . |

Compound List

this compound (N-tert-butyloxycarbonyl-N-methylserine)

Mechanistic and Stereochemical Investigations in Peptide Synthesis Involving Serine Derivatives

Elucidation of Protection and Deprotection Reaction Mechanisms in Boc Chemistry

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis, particularly in peptide chemistry wikipedia.orgmasterorganicchemistry.comrsc.org. Its utility stems from its facile introduction and selective removal under acidic conditions.

Boc Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP) jk-sci.com. The amine attacks a carbonyl of Boc₂O, leading to the formation of a t-butyl carbonate leaving group, which decomposes into carbon dioxide and t-butoxide. The base then abstracts a proton from the amine, yielding the N-Boc protected product jk-sci.com.

Boc Deprotection: The removal of the Boc group is conventionally achieved using strong organic acids, most commonly trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in methanol (B129727) wikipedia.orgjk-sci.com. The mechanism involves the protonation of the Boc carbonyl oxygen by the acid, triggering the generation of a stable tert-butyl cation. This cation subsequently decomposes into isobutylene (B52900) and carbon dioxide, or reacts with nucleophiles present in the reaction mixture jk-sci.compeptide.com. The carbamic acid intermediate formed during deprotection readily decarboxylates to yield the free amine wikipedia.orgjk-sci.com. For BOC-SER(ME)-OH, the methyl ether on the serine side chain is stable under these acidic deprotection conditions, allowing for selective deprotection of the alpha-amino group peptide.comresearchgate.net.

Analysis of Epimerization Phenomena in Serine-Containing Peptide Synthesis

Epimerization, the loss of stereochemical integrity at a chiral center, is a critical side reaction in peptide synthesis that can compromise the purity and bioactivity of the final peptide product mdpi.com. Serine, due to its hydroxyl group, can be susceptible to epimerization, particularly under certain coupling conditions.

Epimerization primarily occurs through two general mechanisms:

Oxazolone Formation: Activation of the carboxyl group of an amino acid residue, especially with potent coupling reagents, can lead to the formation of an oxazol-5(4H)-one intermediate. Subsequent nucleophilic attack on this intermediate, either intramolecularly or by another amino acid residue, can result in epimerization mdpi.com. This pathway is considered a predominant source of racemization mdpi.com.

Direct α-Hydrogen Abstraction: In base-mediated conditions, the α-hydrogen of an amino acid can be abstracted by a base, forming an enolate. Re-protonation can then lead to epimerization mdpi.com.

The O-methyl group in this compound protects the hydroxyl functionality, potentially influencing its behavior compared to free serine. However, the α-carbon remains a chiral center susceptible to epimerization.

Factors Governing Epimerization Rates in Glycol-Amino Acid Derivatives

The rate of epimerization in amino acids, including serine derivatives, is influenced by several factors:

Coupling Reagents: The choice of coupling reagent significantly impacts epimerization. Highly reactive reagents like HBTU, HATU, PYBOp, and DCC have been shown to induce significant epimerization. Milder reagents or those that form less reactive intermediates, such as ynamides (MYMsA, MYMTsA), can lead to lower epimerization rates mdpi.com.

Solvent: Polar solvents, such as DMF, can increase the epimerization rate, potentially by stabilizing intermediates or facilitating proton abstraction u-tokyo.ac.jp.

Base: The type and strength of the base used in coupling reactions can influence epimerization. For instance, the use of DIPEA or NMM is common, but weaker bases like collidine might be preferred in cases of high epimerization risk bachem.com.

Temperature: Lowering the reaction temperature generally suppresses epimerization u-tokyo.ac.jp.

Steric Hindrance: Sterically hindered amino acid residues, particularly at the C-terminus or N-terminus of the coupling partner, can increase the propensity for epimerization u-tokyo.ac.jp.

Pre-activation Time: The duration of pre-activation of amino acids before coupling can also affect epimerization rates nih.gov.

Methodologies for Stereochemical Integrity Preservation during Coupling

To maintain stereochemical integrity during peptide synthesis involving this compound and other sensitive amino acids, several strategies are employed:

Optimized Coupling Reagents: Utilizing coupling reagents known for low epimerization, such as certain ynamides or specific phosphonium/uronium salts in combination with appropriate additives, is crucial mdpi.compeptide.com. For example, T3P (n-propanephosphonic acid anhydride) with pyridine (B92270) has been reported to provide low epimerization amide bond formation rsc.org.

Additives: Additives like HOBt (hydroxybenzotriazole) or HOAt (hydroxyazabenzotriazole) are often used in conjunction with coupling agents to suppress epimerization by forming more stable activated intermediates or by acting as scavengers mdpi.compeptide.com.

Controlled Reaction Conditions: Employing milder bases, lower reaction temperatures, and minimizing pre-activation times can significantly reduce epimerization u-tokyo.ac.jp.

Sequence Optimization: The sequence of amino acids can influence epimerization rates. Careful consideration of the coupling order and potential steric interactions is necessary u-tokyo.ac.jp.

Native Chemical Ligation (NCL): For specific ligation strategies, NCL is known to enable epimerization-free coupling researchgate.net.

Conformational Studies of Serine-Proline Motifs in Peptide Structures

The presence of proline residues in peptides significantly influences their secondary structure due to its cyclic nature and the unique conformational properties of the peptide bond involving proline. Serine-proline (Ser-Pro) sequences are of particular interest as they can adopt specific conformations stabilized by various interactions.

Characterization of Helical Twists and β-Turns in Serine-Proline Sequences

Ser-Pro sequences are potent in favoring specific secondary structures, including β-turns and helical motifs biorxiv.orgnih.govresearchgate.net.

β-Turns: Ser-Pro sequences are frequently involved in the formation of β-turns, particularly type VI β-turns. In Ser-cis-Pro sequences, C-H/O interactions between the serine side-chain oxygen and the proline C-Hα are observed in a significant percentage of structures (45%), stabilizing these motifs biorxiv.orgnih.govresearchgate.net. These interactions are crucial for stabilizing the cis-proline conformation within the β-turn.

Helices: Ser-Pro sequences can also contribute to helical structures. Ser-trans-Pro sequences often exhibit main-chain hydrogen bonds (C=Oᵢ•••H-Nᵢ₊₃ or C=Oᵢ•••H-Nᵢ₊₄) that stabilize them as type I β-turns or as N-terminal capping motifs for α-helices or 3₁₀-helices biorxiv.orgnih.govresearchgate.net. In these cases, the serine side-chain oxygen can engage in hydrogen bonding with the amide N-H of residues further down the chain, contributing to helical stability.

Dipeptide studies, such as those involving Boc-Ser-hyp(4-I-Ph)-OMe, have experimentally confirmed the stabilization of cis-proline and type VI β-turns by C-H/O interactions biorxiv.orgnih.govresearchgate.net.

Role of Intramolecular C-H/O Interactions in Stabilizing cis-Proline Conformations

Intramolecular interactions play a critical role in dictating peptide conformation, and C-H/O interactions are particularly important in stabilizing specific arrangements involving proline. In Ser-Pro sequences, a notable interaction involves the serine side-chain oxygen acting as a hydrogen bond acceptor for the C-H bond on the proline ring's α-carbon biorxiv.orgnih.govresearchgate.netresearchgate.netbiorxiv.org.

This C-H···O interaction is a non-covalent force that can significantly stabilize the cis conformation of the peptide bond preceding proline. The unique cyclic structure of proline, compared to other amino acids, leads to specific steric interactions that favor certain dihedral angles. The C-H/O interaction provides an additional stabilizing force, contributing to the higher propensity of Ser-Pro sequences to adopt structures containing cis-proline, such as type VI β-turns biorxiv.orgnih.govresearchgate.net. These interactions have been observed in both crystal structures and solution NMR studies, confirming their role in peptide conformation biorxiv.orgnih.govresearchgate.netresearchgate.netbiorxiv.org.

Impact of Serine Derivatives on Peptide Conformation, Stability, and Bioactivity

The strategic incorporation of modified amino acids, such as N-tert-butoxycarbonyl-O-methyl-L-serine (this compound), into peptide sequences offers a powerful means to fine-tune their structural, physicochemical, and biological properties. This compound, a derivative of serine where the hydroxyl group is methylated and the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, serves as a valuable building block in peptide synthesis. Its unique structure, particularly the O-methyl modification, can influence peptide conformation, enhance stability against degradation, and modulate bioactivity.

Impact on Peptide Conformation

The introduction of an O-methyl group on the serine side chain can subtly alter the local and global conformation of a peptide. Unlike the free hydroxyl group of natural serine, which can participate in hydrogen bonding as both a donor and acceptor, the O-methyl ether is a poor hydrogen bond acceptor and cannot act as a hydrogen bond donor. This modification can therefore disrupt or alter existing hydrogen bonding networks within a peptide, potentially influencing secondary structure elements such as alpha-helices and beta-sheets.

Impact on Peptide Stability

Resistance to Hydrolysis: The ether linkage is less prone to hydrolysis than ester or amide bonds, contributing to improved peptide longevity in biological environments peptide.com.

Enzymatic Degradation: While specific studies on this compound's effect on enzymatic degradation are not detailed, O-alkylation of amino acid side chains can sterically hinder protease access, potentially increasing resistance to proteolytic enzymes nih.gov. For example, the presence of D-amino acids can enhance metabolic stability nih.gov. Similarly, modifications that alter side-chain accessibility or hydrogen bonding patterns can impact enzyme recognition and cleavage sites.

Impact on Peptide Bioactivity

The conformational and stability changes induced by this compound can indirectly influence a peptide's biological activity by altering its interaction with target receptors or enzymes. The O-methyl modification can lead to changes in binding affinity, efficacy, or selectivity.

Modulation of Receptor/Enzyme Binding: Alterations in peptide conformation can significantly impact how a peptide interacts with its biological targets. For example, modifications that stabilize a particular bioactive conformation might enhance binding affinity or receptor activation. Conversely, disruptions in conformation could reduce or abolish activity.

Structural Diversity: this compound is used as a building block to create diverse peptide libraries for drug discovery. Its incorporation allows for the introduction of specific functionalities that can improve the efficacy and stability of drug candidates chemimpex.comchemimpex.com. Research into O-methyl serine derivatives has shown their utility in developing therapeutic peptides targeting neurological disorders and cancer, suggesting that these modifications can indeed enhance bioactivity chemimpex.com. Furthermore, studies on D-serine analogs have demonstrated altered receptor binding and increased potency in some cases mdpi.com.

Data Table: Properties and Applications of this compound Related Compounds

Advanced Research Trajectories and Future Prospects of Boc Ser Me Oh and Its Analogs

Role in the Development of Peptide-Based Therapeutics and Novel Drug Candidates

BOC-SER(ME)-OH, a protected form of O-methyl-L-serine, is a valuable building block in the creation of peptide-based therapeutics. chemimpex.comchemimpex.com Its primary role lies in its incorporation as a non-natural amino acid into peptide sequences during synthesis, a strategy that can bestow enhanced drug-like properties upon the resulting molecule. mtoz-biolabs.comrroij.com The methylation of the serine's side-chain hydroxyl group is a key modification that addresses several inherent challenges associated with peptide drugs, such as metabolic instability and poor bioavailability. rroij.comaurigeneservices.com

One of the most significant advantages of incorporating O-methylated serine is the increased resistance to enzymatic degradation. rroij.comaurigeneservices.com Natural peptides are often rapidly broken down by proteases in the body, leading to a short plasma half-life. mdpi.com The methyl group on the serine side chain can sterically hinder the approach of these enzymes, thereby prolonging the peptide's circulation time and therapeutic window. aurigeneservices.commdpi.com This enhanced stability is a critical factor in developing effective peptide drugs. rroij.com

Furthermore, the introduction of this compound can influence the peptide's three-dimensional structure. This conformational constraint can lock the peptide into a bioactive shape that is optimal for binding to its specific biological target, such as a receptor or enzyme. researchgate.net This can lead to improved potency and specificity, which are hallmarks of successful therapeutic agents. rroij.com Research has shown that such modifications are integral to designing novel peptide analogs of hormones and other bioactive molecules to improve their therapeutic profiles. mdpi.com For example, this strategy is employed in the development of treatments for cancer, diabetes, and cardiovascular diseases. mtoz-biolabs.com

| Property Enhanced by O-Methylation | Therapeutic Implication |

| Increased Proteolytic Resistance | Extended plasma half-life, reduced dosing frequency. mdpi.com |

| Conformational Rigidity | Higher binding affinity and specificity to the target. researchgate.net |

| Modified Solubility | Can improve overall pharmacokinetic properties. chemimpex.comchemimpex.com |

| Blocked Post-Translational Modification Site | Prevents unwanted enzymatic modifications like phosphorylation. frontiersin.org |

Contributions to Protein Engineering and Functional Modulation

In the realm of protein engineering, this compound serves as a sophisticated tool for probing and altering protein function. chemimpex.com By substituting natural serine or threonine residues with O-methylated serine, researchers can systematically investigate the role of specific side chains in protein folding, stability, and catalytic activity. chemimpex.comfrontiersin.org This site-specific modification allows for a detailed analysis of structure-function relationships. openaccessjournals.com

The substitution of a hydroxyl group with a methoxy (B1213986) group eliminates a hydrogen bond donor while retaining a hydrogen bond acceptor, a subtle change that can have profound effects on a protein's local environment. This can be used to disrupt or alter hydrogen-bonding networks within a protein's active site, thereby modulating its substrate specificity or catalytic rate. frontiersin.org Such modifications are valuable in the rational design of enzymes with novel or enhanced properties for biotechnological applications. chemimpex.com

Applications in Combinatorial Chemistry Libraries and Drug Discovery Pipelines

This compound is a key component in the construction of combinatorial chemistry libraries, which are vast collections of compounds used to screen for new drug leads. nih.govmedsci.org The "one-bead one-compound" (OBOC) method, a common technique for generating peptide libraries, readily accommodates the inclusion of modified amino acids like O-methylated serine. mtoz-biolabs.comnih.gov By incorporating this building block, libraries can be synthesized to possess greater chemical diversity and inherent drug-like properties. chemimpex.comchemimpex.com

The inclusion of this compound in these libraries is a strategic move to accelerate the drug discovery process. rroij.comnih.gov Peptides containing this modification are more likely to have favorable pharmacokinetic profiles, such as enhanced stability. rroij.com Screening libraries that are pre-engineered with such properties can increase the hit rate for identifying promising lead candidates, thereby streamlining the path from initial discovery to preclinical development. nih.gov

These libraries also facilitate detailed structure-activity relationship (SAR) studies. rroij.com By comparing the activity of library members with and without the O-methylated serine, chemists can deduce the importance of this modification for target binding and biological function. This iterative process of synthesis and screening is fundamental to medicinal chemistry and the optimization of lead compounds into potent and selective drugs. acs.org

Future Directions in Medicinal Chemistry, Biochemistry, and Biotechnology

The future for this compound and its analogs in medicinal chemistry appears robust, with ongoing efforts to incorporate them into more complex therapeutic modalities. openaccessjournals.com This includes the synthesis of macrocyclic and stapled peptides, where O-methylated residues can help to enforce a specific, bioactive conformation, a strategy that has shown promise for targeting challenging intracellular protein-protein interactions. aurigeneservices.commdpi.com The development of novel, efficient synthetic methods will continue to be crucial for expanding the accessibility and application of these modified amino acids. rsc.org

In biochemistry and structural biology, O-methylated serine will remain a valuable probe for dissecting the intricacies of molecular recognition and enzyme catalysis. frontiersin.org Its use in conjunction with high-resolution analytical techniques like NMR spectroscopy and X-ray crystallography can provide detailed insights into how subtle side-chain modifications influence protein structure and dynamics. researchgate.netmdpi.com

From a biotechnology perspective, the ability to create proteins with enhanced features using building blocks like this compound opens up new possibilities. chemimpex.com This includes the development of highly stable enzymes for industrial processes, the creation of new biomaterials with unique properties, and the engineering of proteins and antibodies with fine-tuned functions for diagnostic and therapeutic purposes. chemimpex.commdpi.com As our ability to manipulate biological systems at the molecular level grows, the strategic use of non-natural amino acids like O-methyl-L-serine will undoubtedly play a significant role in future scientific advancements. openaccessjournals.com

Q & A

What is the role of BOC-SER(ME)-OH in peptide synthesis, and how does its dual-protection mechanism function?

This compound is a protected amino acid derivative critical for peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amine functionality, while the benzyl (Bzl) group shields the hydroxyl side chain of serine. The Boc group is acid-labile (removed via trifluoroacetic acid), and the Bzl group is cleaved under hydrogenolysis or strong acid conditions. This dual protection prevents unwanted side reactions during coupling steps. Researchers must validate deprotection efficiency using techniques like thin-layer chromatography (TLC) or HPLC to ensure selective removal without damaging the peptide backbone .

How should researchers design experiments to optimize this compound stability during solid-phase peptide synthesis (SPPS)?

Key parameters include:

- Temperature control : Store reagents at 2–8°C to prevent degradation .

- Solvent selection : Use dichloromethane (DCM) or dimethylformamide (DMF) to enhance solubility and coupling efficiency.

- Equivalents and reaction time : Optimize molar ratios (e.g., 2–4 equivalents of this compound) and coupling durations (30–60 minutes) via kinetic monitoring with ninhydrin tests.

- Deprotection validation : Confirm Boc removal with TLC (Rf shift) before proceeding to subsequent steps. Advanced studies may employ real-time IR spectroscopy to track reaction progress .

What analytical techniques are essential for characterizing this compound-derived peptides and ensuring purity?

- Nuclear Magnetic Resonance (NMR) : Verify backbone integrity and side-chain protection.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and detect impurities.

- Reverse-Phase HPLC : Assess purity (>95% threshold) using C18 columns with acetonitrile/water gradients.

- Amino Acid Analysis (AAA) : Post-hydrolysis, quantify serine recovery to validate coupling efficiency. For novel peptides, provide full spectral data and chromatograms in supplementary materials to meet journal requirements .

How can researchers reconcile contradictory data on this compound coupling yields reported in literature?

Contradictions often arise from:

- Reagent purity : Impurities in this compound batches (validate via Certificates of Analysis).

- Coupling agents : Differences in activating agents (e.g., HBTU vs. HATU) impact efficiency.

- Solvent moisture levels : Trace water in DMF reduces carbodiimide-mediated coupling yields.

To resolve discrepancies, replicate experiments under standardized conditions (e.g., anhydrous solvents, inert atmosphere) and cross-reference with datasets from repositories like PubChem or EPA DSSTox .

What environmental factors influence this compound stability, and how can they be mitigated?

- pH sensitivity : Degrades in strongly basic conditions; maintain neutral pH during storage.

- Temperature : Prolonged exposure to >25°C accelerates decomposition; use cold-chain storage.

- Light exposure : Photodegradation risks necessitate amber vials for long-term storage.

Document stability studies using accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) and quantify degradation products via LC-MS .

How should researchers formulate hypotheses when investigating this compound in novel peptide applications?

Use frameworks like PICO (Population: peptide type; Intervention: this compound incorporation; Comparison: alternative protecting groups; Outcome: yield/purity) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

"Does substituting this compound with Fmoc-Ser(tBu)-OH improve coupling efficiency in hydrophobic peptide sequences?"

Validate hypotheses through pilot studies comparing reaction kinetics and side-product profiles .

What are the best practices for synthesizing and characterizing this compound derivatives with modified protective groups?

- Synthetic steps : Introduce alternative protecting groups (e.g., Alloc or ivDde) via nucleophilic substitution, monitoring by NMR.

- Purification : Use flash chromatography (hexane/ethyl acetate gradients) or recrystallization.

- Characterization : Provide melting points, optical rotation data, and elemental analysis for novel derivatives. Cross-validate with computational tools like Gaussian for steric/electronic effects .

How can researchers ensure reproducibility when using this compound across different laboratories?

- Detailed protocols : Specify equivalents, solvent grades, and equipment (e.g., Schlenk lines for air-sensitive steps).

- Data transparency : Share raw NMR/HPLC files in FAIR-compliant repositories (e.g., Zenodo).

- Inter-lab validation : Collaborate with third-party labs to replicate key findings, addressing variables like humidity or mixing efficiency .

What strategies improve the discoverability of this compound-related research in academic databases?

- Boolean search terms :

("this compound" OR "tert-butoxycarbonyl-O-benzylserine") AND ("peptide synthesis" OR "protecting groups") - Keywords : Include CAS RN (23680-31-1), molecular formula (C15H21NO5), and applications (e.g., "SPPS optimization").

- SEO for manuscripts : Use title/abstract terms like "serine protection," "acid-labile groups," and "peptide coupling efficiency" .

How should ethical and data integrity standards be applied in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.